3-(3,5-Difluoro-4-methoxyphenyl)propionic acid
Overview
Description
3-(3,5-Difluoro-4-methoxyphenyl)propionic acid is an organic compound with the molecular formula C10H10F2O3 and a molecular weight of 216.18 g/mol It is characterized by the presence of two fluorine atoms and a methoxy group attached to a phenyl ring, which is further connected to a propionic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Difluoro-4-methoxyphenyl)propionic acid typically involves the following steps:
Starting Material: The synthesis begins with 3,5-difluoro-4-methoxybenzaldehyde.
Grignard Reaction: The aldehyde undergoes a Grignard reaction with ethylmagnesium bromide to form the corresponding alcohol.
Oxidation: The alcohol is then oxidized to the corresponding carboxylic acid using an oxidizing agent such as potassium permanganate or chromium trioxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as:
Catalytic Hydrogenation: Using a palladium catalyst to hydrogenate the intermediate compounds.
Continuous Flow Synthesis: Employing continuous flow reactors to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3-(3,5-Difluoro-4-methoxyphenyl)propionic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions include:
Oxidation: 3-(3,5-Difluoro-4-methoxyphenyl)acetaldehyde.
Reduction: 3-(3,5-Difluoro-4-methoxyphenyl)propanol.
Substitution: 3-(3,5-Dimethoxy-4-methoxyphenyl)propionic acid.
Scientific Research Applications
3-(3,5-Difluoro-4-methoxyphenyl)propionic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(3,5-Difluoro-4-methoxyphenyl)propionic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes involved in metabolic pathways, altering their activity.
Pathways: It can modulate signaling pathways related to inflammation and pain, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3-(3,4-Dimethoxyphenyl)propionic acid: Similar structure but with methoxy groups instead of fluorine atoms.
3-(4-Hydroxy-3-methoxyphenyl)propionic acid: Contains a hydroxy group in place of one of the fluorine atoms.
Uniqueness
3-(3,5-Difluoro-4-methoxyphenyl)propionic acid is unique due to the presence of fluorine atoms, which can significantly alter its chemical reactivity and biological activity compared to similar compounds. The fluorine atoms can enhance the compound’s stability and influence its interaction with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
3-(3,5-difluoro-4-methoxyphenyl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2O3/c1-15-10-7(11)4-6(5-8(10)12)2-3-9(13)14/h4-5H,2-3H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOUCCZYVNXELFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1F)CCC(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201263651 | |
Record name | 3,5-Difluoro-4-methoxybenzenepropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201263651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105219-44-1 | |
Record name | 3,5-Difluoro-4-methoxybenzenepropanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=105219-44-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,5-Difluoro-4-methoxybenzenepropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201263651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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